molecular formula C21H21N3OS B2690236 2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 1019153-54-8

2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2690236
CAS No.: 1019153-54-8
M. Wt: 363.48
InChI Key: RKXKFSAKQUOLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimidine Derivatives in Medicinal Chemistry

The exploration of pyrimidine derivatives in medicinal chemistry traces its origins to the early 19th century, when Brugnatelli first isolated alloxan, a pyrimidine trione, through the oxidation of uric acid. This discovery laid the foundation for understanding the structural versatility of pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 3 positions. By the late 19th century, the Biginelli reaction emerged as a pivotal synthetic pathway for generating dihydropyrimidinones, enabling the production of structurally diverse pyrimidine derivatives through a one-pot condensation of ethyl acetoacetate, aldehydes, and urea.

In the 20th century, pyrimidine chemistry advanced significantly with the development of nucleoside analogues such as cytarabine (introduced in 1969) and 5-fluorouracil, which became cornerstones of anticancer therapy. The 21st century witnessed a paradigm shift toward functionalized pyrimidine scaffolds, particularly those incorporating sulfur-containing moieties like sulfanyl groups. For example, Kambe et al. demonstrated the synthesis of 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives using ethyl cyanoacetate, aldehydes, and thiourea under basic conditions. These innovations underscored pyrimidine’s role as a privileged structure in drug discovery, with modern applications spanning kinase inhibitors (e.g., osimertinib) and antimicrobial agents.

Classification and Significance of Sulfanylacetamide Linkages

Sulfanylacetamide linkages, characterized by a thioether (-S-) bond connecting an acetamide group to a heteroaromatic system, represent a critical subclass of organosulfur compounds. The general structure of these linkages, as exemplified by N-methyl-2-sulfanylacetamide (SMILES: CNC(=O)CS), combines the hydrogen-bonding capacity of the acetamide moiety with the electronic effects of the sulfur atom. This dual functionality enhances metabolic stability compared to traditional amides, as the sulfur atom resists enzymatic hydrolysis while maintaining similar geometric parameters to carbonyl groups.

The incorporation of sulfanylacetamide into pyrimidine frameworks, such as in 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide, introduces three key advantages:

  • Electronic Modulation : The sulfur atom donates electron density to the pyrimidine ring, altering its reactivity and binding affinity toward biological targets.
  • Conformational Rigidity : The thioether linkage restricts rotational freedom, favoring bioactive conformations in molecular recognition processes.
  • Hydrophobic Interactions : The 3,4-dimethylphenyl and 3-methylphenyl substituents enhance lipophilicity, facilitating membrane permeation.

Recent synthetic breakthroughs, such as MacMillan’s copper-mediated decarboxylative halosulfonylation, have expanded access to complex sulfanylacetamide derivatives without prefunctionalization of starting materials.

Current Research Landscape for Pyrimidin-2-yl Sulfanyl Compounds

Contemporary studies on pyrimidin-2-yl sulfanyl derivatives focus on their antimicrobial and anticancer potential. A 2024 investigation evaluated 18 pyrimidine-based sulfonamides and acetamides against Staphylococcus aureus and Candida albicans, revealing minimum inhibitory concentrations (MIC) as low as 8 µg/mL for compounds bearing electron-withdrawing groups (e.g., -NO₂, -CN) at the pyrimidine C4 position. Density functional theory (DFT) analyses correlated these findings with reduced HOMO-LUMO gaps (ΔE ≈ 4.2 eV), suggesting enhanced electrophilic character conducive to microbial target engagement.

In oncology, pyrimidin-2-yl sulfanyl motifs appear in dual-acting inhibitors targeting tyrosine kinases and microtubule polymerization. For instance, derivatives featuring 3,4-dimethylphenyl groups demonstrate nanomolar IC₅₀ values against EGFR (epidermal growth factor receptor) by forming π-π interactions with Phe723 in the ATP-binding pocket. Parallel work in synthetic methodology has yielded efficient routes to these compounds, such as the Lewis acid-catalyzed coupling of acetyl acetone with benzaldehyde derivatives to form pyrimidine intermediates.

Research Rationale and Scientific Objectives

The development of 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide derivatives addresses three unmet needs in medicinal chemistry:

  • Overcoming Antibiotic Resistance : With multidrug-resistant Staphylococcus strains causing 1.2 million deaths annually (2024 data), sulfanylacetamide-pyrimidine hybrids offer novel mechanisms of action distinct from β-lactams and fluoroquinolones.
  • Kinase Selectivity : The 3,4-dimethylphenyl group may confer selectivity toward oncogenic kinases (e.g., HER2/EGFR) over off-targets, reducing adverse effects in cancer therapy.
  • Synthetic Scalability : Traditional routes to pyrimidin-2-yl sulfanyl compounds require multistep sequences with poor atom economy. Modern strategies, such as one-pot decarboxylative couplings, enable gram-scale synthesis (>80% yield) of target structures.

Key objectives for future research include:

  • Systematic structure-activity relationship (SAR) studies varying substituents at the pyrimidine C4 and acetamide N-aryl positions.
  • Cryo-EM analysis of lead compounds bound to bacterial dihydrofolate reductase (DHFR) and human EGFR.
  • Development of enantioselective synthetic routes to access chiral sulfanylacetamide derivatives.

Properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-14-5-4-6-18(11-14)23-20(25)13-26-21-22-10-9-19(24-21)17-8-7-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKFSAKQUOLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution with 3,4-Dimethylphenyl Group: The pyrimidine ring is then substituted with a 3,4-dimethylphenyl group using a Friedel-Crafts alkylation reaction.

    Thioether Linkage Formation: The substituted pyrimidine is reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is reacted with an acylating agent to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups on the phenyl rings can be reduced to amines.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compound A : N-(3,4-Dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide (CAS: 954369-08-5)

  • Structure : Shares the pyrimidinyl-sulfanyl-acetamide backbone but substitutes the acetamide’s aryl group with a 3,4-dichlorophenyl moiety and the pyrimidine with 4,6-dimethyl groups.
  • In contrast, the target compound’s 3-methylphenyl group offers electron-donating methyl substituents, which may increase lipophilicity (higher logP) and CNS permeability . The latter’s extended aromatic system could enhance interactions with hydrophobic binding pockets .

Compound B : 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b from )

  • Structure : An acetamide with a 3,4-dimethylphenyl group on the acetyl moiety and a 4-hydroxy-3-methoxyphenethylamine substituent on the nitrogen.
  • Key Differences :
    • Linker and Solubility : Compound B lacks the pyrimidine-sulfanyl linker, instead incorporating a phenethylamine group with polar hydroxy and methoxy substituents. This likely improves aqueous solubility compared to the target compound’s more hydrophobic profile .
    • Biological Activity : Compound B was synthesized as an orexin-1 receptor antagonist, suggesting that the target compound’s pyrimidine-sulfanyl structure may also target CNS receptors but with distinct steric and electronic properties .

Compound C : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()

  • Structure : Features a sulfamoylphenyl group and a tetrahydrofuran-derived substituent, diverging significantly from the target compound’s pyrimidine-sulfanyl framework.
  • Key Differences: Synthetic Route: Compound C is synthesized via sulfonylation with N-acetylsulfanilyl chloride, whereas the target compound likely involves thiol-pyrimidine coupling (e.g., Mitsunobu or nucleophilic substitution reactions) .

Data Table: Comparative Properties of Acetamide Derivatives

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrimidine-sulfanyl-acetamide Pyrimidine-sulfanyl-acetamide Simple acetamide Sulfamoylphenyl-acetamide
Aryl Substituents 3-Methylphenyl (N), 3,4-dimethylphenyl (pyrimidine) 3,4-Dichlorophenyl (N), 4,6-dimethyl (pyrimidine) 3,4-Dimethylphenyl (acetyl), 4-hydroxy-3-methoxyphenethyl (N) 4-Sulfamoylphenyl (N), oxotetrahydrofuran (S)
Molecular Weight (g/mol) ~359 (estimated) 342.24 ~328 (estimated) 299.34
Key Functional Groups Sulfanyl, pyrimidine, methyl Chlorine, pyrimidine Hydroxy, methoxy Sulfonamide, tetrahydrofuran
Solubility Moderate (lipophilic) Low (Cl substituents) High (polar groups) Moderate (polar sulfonamide)
Therapeutic Potential CNS targets (inferred) Unspecified Orexin-1 antagonist Unspecified

Electronic and Steric Considerations

  • Electron-Donating vs. In contrast, Compound A’s chlorine atoms create electron-deficient regions, favoring halogen bonding .
  • Steric Effects : The 3,4-dimethylphenyl group on the pyrimidine introduces significant steric bulk, which may limit binding to flat active sites but improve selectivity for larger pockets .

Biological Activity

2-{[4-(3,4-Dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological properties and therapeutic potential.

Structural Characteristics

The molecular formula of the compound is C19H22N2OSC_{19}H_{22}N_2OS, with a molecular weight of approximately 342.45 g/mol. The compound features a pyrimidine ring substituted with a sulfanyl group and an acetamide moiety. The presence of dimethyl and methyl groups on the phenyl rings enhances its lipophilicity, which may influence its biological activity.

Synthesis

The synthesis of this compound can be achieved through multi-step synthetic routes involving the reaction of appropriate precursors. A typical synthesis pathway involves:

  • Formation of the Pyrimidine Ring : Starting with 3,4-dimethylphenyl derivatives and appropriate reagents to construct the pyrimidine core.
  • Introduction of the Sulfanyl Group : Utilizing thiol reagents to introduce the sulfanyl functionality.
  • Acetamide Formation : Reacting the intermediate with acetic anhydride or acetyl chloride to yield the final product.

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit significant anticancer activity. For instance, studies on thienopyrimidine derivatives have shown promising results against various cancer cell lines.

  • Case Study : A study demonstrated that a related compound exhibited an IC50 value of 13.004 µg/mL against HepG2 liver cancer cells, suggesting that modifications in the structure can enhance anti-proliferative effects (Table 1) .
CompoundIC50 (µg/mL)Cell Line
This compoundTBDTBD
Related Compound A13.004HepG2
Related Compound B28.399HepG2

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as STAT3 and PI3K/Akt, which are crucial in cancer cell proliferation and survival .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl rings appears to enhance anticancer activity, indicating that further modifications could optimize efficacy.

Pharmacological Profile

The pharmacological profile of this compound remains to be fully characterized; however, preliminary studies suggest potential applications in:

  • Antimicrobial Activity : Similar thienopyrimidine derivatives have demonstrated antimicrobial properties, indicating this compound may also possess such activity.
  • Anti-inflammatory Effects : The structural features suggest possible anti-inflammatory effects, warranting further investigation.

Q & A

Q. What advanced techniques elucidate metabolic pathways and degradation products?

  • Methods :
  • LC-MS/MS : Identify Phase I metabolites (e.g., hydroxylation at C7 of pyrimidine) in rat liver microsomes .
  • Stability studies : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via UV-Vis (λmax 270 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.